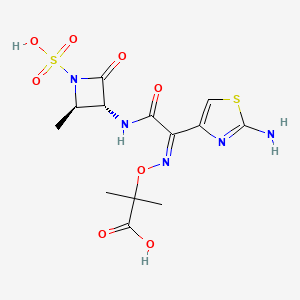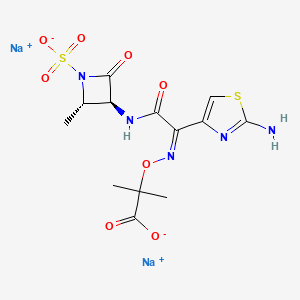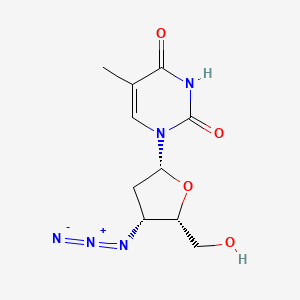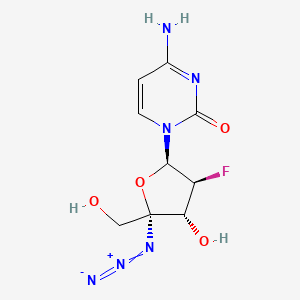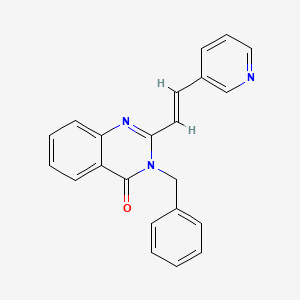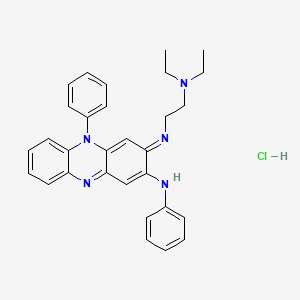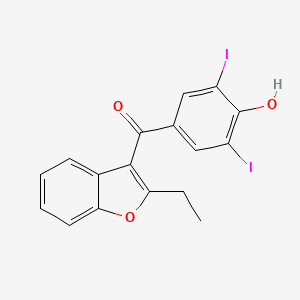
Benziodarona
Descripción general
Descripción
Benziodarone es un compuesto químico conocido por sus propiedades vasodilatadoras. Se utiliza principalmente como agente uricostático y uricosúrico, lo que significa que ayuda a reducir los niveles de ácido úrico en la sangre y aumenta su excreción a través de la orina. Este compuesto se ha utilizado en el tratamiento de la gota, una condición caracterizada por niveles elevados de ácido úrico .
Aplicaciones Científicas De Investigación
Química: Sirve como precursor para la síntesis de otros compuestos y se utiliza en diversas reacciones químicas para estudiar su reactividad y propiedades.
Biología: La capacidad de benziodarone para modular los niveles de ácido úrico lo convierte en una herramienta valiosa en la investigación biológica, particularmente en estudios relacionados con la gota y otros trastornos metabólicos.
Medicina: Sus propiedades vasodilatadoras y uricosúricas han llevado a su uso en el tratamiento de enfermedades cardiovasculares y la gota. La investigación está en curso para explorar su potencial en el tratamiento de otras afecciones.
Industria: Benziodarone se utiliza en la industria farmacéutica para el desarrollo de nuevos fármacos y agentes terapéuticos
Mecanismo De Acción
Benziodarone ejerce sus efectos al inhibir la reabsorción de ácido úrico en los riñones, lo que aumenta su excreción a través de la orina. Este mecanismo ayuda a reducir los niveles de ácido úrico en la sangre, lo que lo hace eficaz en el tratamiento de la gota. Además, benziodarone actúa como vasodilatador, lo que significa que ayuda a dilatar los vasos sanguíneos y mejorar el flujo sanguíneo .
Análisis Bioquímico
Biochemical Properties
Benziodarone interacts with various enzymes and proteins. It has been found to possess high activity in reducing superoxide anions without causing cytotoxicity . This suggests that Benziodarone may act as an inhibitor of NADPH oxidases in the plasma membrane .
Cellular Effects
Benziodarone has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate tissue damage and inflammation via its reactive oxygen species (ROS)-reducing activity . This indicates that Benziodarone can influence cell function, including impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
It is suggested that Benziodarone is not a superoxide anion scavenger, but rather an inhibitor of NADPH oxidases in the plasma membrane . This implies that Benziodarone exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
In animal models, specifically in a model of acute respiratory distress syndrome (ARDS), the preventive effect of Benziodarone on lipopolysaccharide (LPS)-induced murine lung injury was investigated . Intratracheal administration of Benziodarone attenuated tissue damage and inflammation, suggesting a dosage-dependent effect .
Metabolic Pathways
Given its role as a uricostatic and uricosuric agent, it is likely that Benziodarone interacts with enzymes or cofactors involved in purine metabolism .
Subcellular Localization
Given its molecular mechanism as an inhibitor of NADPH oxidases, it is plausible that Benziodarone may be localized to the plasma membrane .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de benziodarone implica la reacción del ácido 2-etil-1-benzofuran-3-carboxílico con 2,6-diiodofenol bajo condiciones específicas. La reacción normalmente requiere un catalizador y se lleva a cabo en un disolvente orgánico. El proceso implica calentar los reactivos a una temperatura específica para facilitar la formación de benziodarone .
Métodos de producción industrial: La producción industrial de benziodarone sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener rendimientos y pureza más altos, a menudo implica técnicas avanzadas como reactores de flujo continuo y sistemas automatizados para garantizar una calidad y eficiencia consistentes .
Análisis De Reacciones Químicas
Tipos de reacciones: Benziodarone se somete a diversas reacciones químicas, que incluyen:
Oxidación: Benziodarone se puede oxidar para formar diferentes derivados, que pueden tener propiedades farmacológicas distintas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en benziodarone, lo que podría alterar su actividad.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Se pueden emplear varios agentes halogenantes y nucleófilos en reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de benziodarone con propiedades farmacológicas alteradas, mientras que las reacciones de sustitución pueden producir una amplia gama de nuevos compuestos con posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Benziodarone es estructuralmente similar a otros compuestos como amiodarone, benzbromarone y dronedarone. Es único en su combinación específica de propiedades vasodilatadoras y uricosúricas.
Compuestos similares:
Amiodarone: Utilizado principalmente como agente antiarrítmico.
Benzbromarone: Un análogo bromado de benziodarone, utilizado como agente uricosúrico.
Dronedarone: Otro agente antiarrítmico con similitudes estructurales con benziodarone
La combinación única de propiedades de benziodarone lo convierte en un compuesto valioso tanto en investigación como en aplicaciones terapéuticas.
Propiedades
IUPAC Name |
(2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12I2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCHIEJNWPNBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12I2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046134 | |
| Record name | Benziodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68-90-6 | |
| Record name | Benziodarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benziodarone [INN:BAN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benziodarone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13277 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENZIODARONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benziodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benziodarone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZIODARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75CL65GTYR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


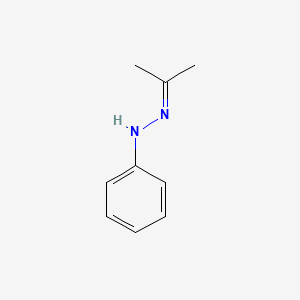
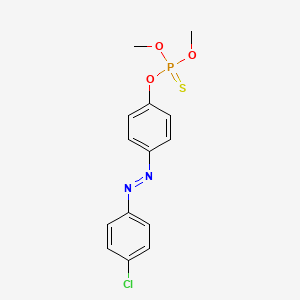
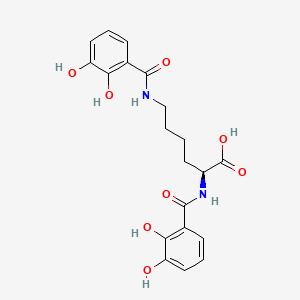
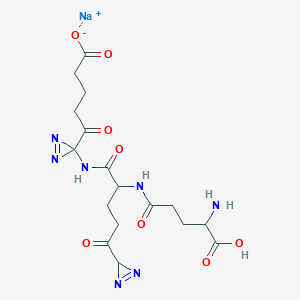
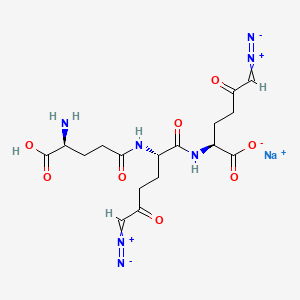
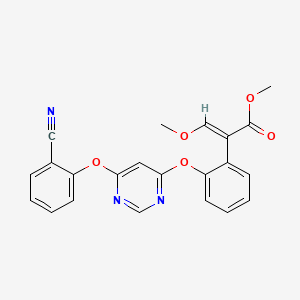
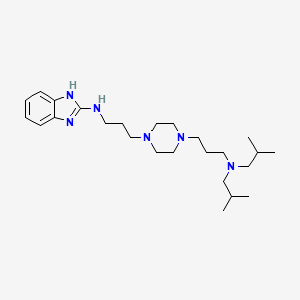
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B1666512.png)
